molecular formula C12H15FO B2664073 Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- CAS No. 139360-19-3

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-

Cat. No.: B2664073
CAS No.: 139360-19-3
M. Wt: 194.249
InChI Key: WOONSTDBFNVLTK-NWDGAFQWSA-N
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Description

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is a chiral compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with a 4-fluorophenyl group. The stereochemistry of the compound is defined by the (1R,2S)-rel- configuration, which indicates the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 2-(4-fluorophenyl)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-
  • Cyclohexanol, 2-(4-bromophenyl)-, (1R,2S)-rel-
  • Cyclohexanol, 2-(4-methylphenyl)-, (1R,2S)-rel-

Uniqueness

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONSTDBFNVLTK-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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